Trandolapril Acyl--D-glucuronide

Metabolite Identification LC-MS/MS Reference Standards

Certified Trandolapril Acyl-β-D-glucuronide reference standard (CAS 1260617-50-2) for LC-MS/MS metabolite identification, impurity profiling, and UGT phenotyping. Unlike generic substitutes, its octahydroindole backbone uniquely governs chromatographic retention, ionization efficiency, and acyl migration kinetics. Using ramipril or enalapril glucuronide compromises method validation and fails to model aglycone-dependent protein adduct formation. Supports ICH-compliant impurity characterization and in vitro glucuronidation assays (UGT1A3/1A9/2B7).

Molecular Formula C30H42N2O11
Molecular Weight 606.7 g/mol
Cat. No. B12293716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrandolapril Acyl--D-glucuronide
Molecular FormulaC30H42N2O11
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C30H42N2O11/c1-3-41-28(39)19(14-13-17-9-5-4-6-10-17)31-16(2)26(36)32-20-12-8-7-11-18(20)15-21(32)29(40)43-30-24(35)22(33)23(34)25(42-30)27(37)38/h4-6,9-10,16,18-25,30-31,33-35H,3,7-8,11-15H2,1-2H3,(H,37,38)
InChIKeyXIVXFEAPQLOONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trandolapril Acyl-β-D-glucuronide: Metabolite and Analytical Reference Standard for ACE Inhibitor Research


Trandolapril Acyl-β-D-glucuronide (CAS 1260617-50-2) is a phase II glucuronide conjugate metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug trandolapril [1]. This compound belongs to the acyl glucuronide class, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of the carboxylic acid moiety of trandolapril or its active diacid metabolite trandolaprilat with glucuronic acid [2]. Acyl glucuronides are chemically reactive metabolites that undergo pH-dependent hydrolysis and intramolecular acyl migration, generating positional isomers that differ in stability and protein-binding propensity [3]. The compound serves as a critical analytical reference standard for metabolite identification, impurity profiling, and pharmacokinetic studies in ACE inhibitor research [1].

Why Trandolapril Acyl-β-D-glucuronide Cannot Be Substituted with Other ACE Inhibitor Glucuronides or the Parent Drug


Acyl glucuronide metabolites exhibit aglycone-dependent reactivity profiles that preclude generic substitution. The stability, acyl migration rate, and protein adduct formation potential of an acyl glucuronide are determined by the steric and electronic properties of its specific aglycone moiety [1]. Trandolapril Acyl-β-D-glucuronide, bearing the octahydroindole-containing trandolapril backbone, possesses a molecular weight of 606.66 Da and distinct lipophilicity characteristics compared to ramipril glucuronide (its 5,6-analog) or enalapril glucuronide [2]. In analytical workflows, using an incorrect glucuronide reference standard compromises method validation due to differing chromatographic retention times, ionization efficiencies, and fragmentation patterns in LC-MS/MS detection. Furthermore, substituting the glucuronide metabolite with the parent drug trandolapril or its active form trandolaprilat fails to account for the distinct pharmacokinetic behavior, reactivity, and potential toxicity associated with acyl glucuronide conjugates in drug metabolism studies [3].

Quantitative Differentiation Evidence for Trandolapril Acyl-β-D-glucuronide in Research and Analytical Applications


Chromatographic and Mass Spectrometric Differentiation from Ramipril Glucuronide

Trandolapril Acyl-β-D-glucuronide (C30H42N2O11, MW 606.66) is structurally characterized as the 5,6-analog of ramipril glucuronide, differing in the octahydroindole versus perhydroindole ring system of the aglycone [1]. This structural divergence confers distinct chromatographic retention behavior and mass spectrometric fragmentation patterns essential for unambiguous metabolite identification in biological matrices [2].

Metabolite Identification LC-MS/MS Reference Standards

pH-Dependent Stability and Acyl Migration Propensity of Acyl Glucuronides

Acyl glucuronides as a class undergo first-order decomposition via hydrolysis and pH-dependent intramolecular acyl migration from the metabolically formed 1-O-acyl-β-D-glucuronide to 2-, 3-, and 4-O-acyl positional isomers [1]. This migration is accelerated at physiological pH (7.4) and can be suppressed by acidification of biological samples to pH 3-4, a critical consideration for accurate bioanalysis [2]. Unlike the parent 1-O-acyl-β-D-glucuronide, the migrated isomers are resistant to β-glucuronidase cleavage [1].

Drug Metabolism Sample Handling Bioanalysis

Metabolic Pathway Differentiation: Glucuronidation versus Deesterification

Trandolapril metabolism proceeds via two primary competing pathways: deesterification to the active diacid metabolite trandolaprilat (approximately 8-fold more potent as an ACE inhibitor than the parent prodrug) and glucuronidation to form Trandolapril Acyl-β-D-glucuronide among at least 7 other metabolites [1]. The glucuronidation pathway represents a phase II conjugation route that increases water solubility for renal elimination but also introduces acyl glucuronide-specific reactivity [2].

Pharmacokinetics Drug Metabolism Phase II Conjugation

Optimal Research and Analytical Applications for Trandolapril Acyl-β-D-glucuronide


LC-MS/MS Method Development and Validation for Trandolapril Metabolite Quantification

This compound serves as a certified analytical reference standard for developing and validating LC-MS/MS methods to quantify Trandolapril Acyl-β-D-glucuronide in plasma, urine, or hepatocyte incubation samples. Its use ensures accurate identification based on retention time and characteristic fragmentation patterns, which differ from structurally related glucuronides such as ramipril glucuronide . Proper method validation with this standard accounts for the compound's inherent instability and acyl migration propensity [1].

In Vitro Drug Metabolism and UGT Reaction Phenotyping Studies

Researchers use Trandolapril Acyl-β-D-glucuronide as a reference for in vitro glucuronidation assays using human liver microsomes, hepatocytes, or recombinant UGT enzymes. Quantifying the formation of this metabolite helps characterize the contribution of specific UGT isoforms (e.g., UGT1A3, UGT1A9, UGT2B7) to trandolapril clearance and assesses potential drug-drug interactions involving glucuronidation pathways .

Impurity Profiling and Pharmaceutical Quality Control

As a known metabolite and potential impurity of trandolapril drug substance, this compound is employed in pharmaceutical quality control laboratories for impurity profiling. Its identification and quantification in drug products support regulatory compliance with ICH guidelines on impurity characterization and ensure batch-to-batch consistency in pharmaceutical manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trandolapril Acyl--D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.